molecular formula C11H10FNO2 B5013549 5-Fluoro-2-propylisoindole-1,3-dione

5-Fluoro-2-propylisoindole-1,3-dione

Cat. No.: B5013549
M. Wt: 207.20 g/mol
InChI Key: DYRQHOSQVRFRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-propylisoindole-1,3-dione is a fluorinated isoindole derivative characterized by a fluorine atom at position 5 and a propyl group at position 2 of the isoindole-1,3-dione core. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.21 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrophobic propyl chain, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-fluoro-2-propylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQHOSQVRFRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorine vs. Other Halogens

  • 5-Fluoro-2-hydroxyisoindoline-1,3-dione (): Replacing fluorine with hydroxyl or other halogens (e.g., chlorine or bromine) alters reactivity.
  • However, chlorine’s larger atomic radius may reduce steric compatibility compared to fluorine .

Position 2 Substituents

  • 5-Amino-2-propylisoindoline-1,3-dione (): The propyl group enhances lipophilicity compared to methyl or benzyl groups, improving membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and tissue penetration .
  • In contrast, the propyl group in 5-fluoro-2-propylisoindole-1,3-dione offers simpler hydrophobicity .

Physicochemical Properties

Compound Name Substituents (Position 5/2) Molecular Weight (g/mol) LogP (Predicted) Key Properties
This compound F / Propyl 207.21 2.1 Moderate solubility, high stability
5-Chloro-2-hydroxyisoindoline-1,3-dione Cl / Hydroxyl 199.59 1.3 Polar, prone to hydrogen bonding
5-Amino-2-cyclopropylisoindoline-1,3-dione NH₂ / Cyclopropyl 202.21 1.8 Enhanced metabolic stability
5-Nitro-2-phenylisoindole-1,3-dione NO₂ / Phenyl 254.22 2.9 High lipophilicity, aromatic interactions

Table 1. Comparative physicochemical properties of isoindole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.